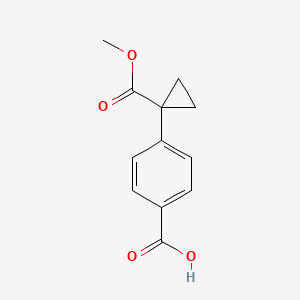

Acide 4-(1-(méthoxycarbonyl)cyclopropyl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a derivative of p-Tolylacetic acid. This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzoic acid moiety through a methoxycarbonyl linker. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Research

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in modulating retinoid receptors, which are implicated in cancer pathways. For instance, compounds with similar structures have been evaluated for their efficacy in treating cutaneous T-cell lymphoma and other cancers by influencing cellular proliferation through retinoid signaling pathways .

2. Epithelial Sodium Channel Inhibition

This compound is noted for its role in the inhibition of epithelial sodium channels, which is crucial in regulating sodium balance and blood pressure. The mechanism involves interactions with specific receptor sites that modulate ion transport across epithelial tissues, making it a candidate for further exploration in cardiovascular and renal research .

Organic Synthesis Applications

1. Synthesis of Quaternary Amines

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid serves as a reagent in the preparation of quaternary amines. This application is significant in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The compound facilitates the formation of amine derivatives through nucleophilic substitution reactions .

2. Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. It can be modified to produce various derivatives that are useful in synthesizing more complex structures, including those required for drug development. This versatility is attributed to its functional groups that allow for diverse chemical transformations .

Material Science Applications

1. Polymer Chemistry

Research indicates that derivatives of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can be utilized in polymer chemistry to enhance the properties of materials. For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

Mécanisme D'action

Target of Action

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid primarily targets the epithelial sodium channels (ENaC) in the bronchial epithelium . These channels play a crucial role in regulating sodium balance and fluid homeostasis in the respiratory tract.

Mode of Action

The compound interacts with ENaC by inhibiting its activity. This inhibition reduces sodium reabsorption in the bronchial epithelium, leading to an increase in the hydration of the airway surface liquid. This mechanism is beneficial in conditions where mucus clearance is impaired, such as cystic fibrosis .

Biochemical Pathways

By inhibiting ENaC, 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid affects the sodium transport pathway. This inhibition disrupts the sodium-potassium balance, leading to increased water content in the mucus. The downstream effect is improved mucus clearance and reduced mucus viscosity, which can alleviate symptoms in respiratory conditions .

Pharmacokinetics

The pharmacokinetics of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the respiratory tract and distributed primarily to the lungs. It undergoes metabolic conversion in the liver and is excreted mainly via the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption in the respiratory tract .

Result of Action

At the molecular level, the inhibition of ENaC by 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid leads to decreased sodium reabsorption and increased hydration of the airway surface liquid. At the cellular level, this results in enhanced ciliary function and improved mucus clearance. Clinically, these effects can translate to better respiratory function and symptom relief in patients with conditions like cystic fibrosis .

Action Environment

The efficacy and stability of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability may decrease in highly acidic or basic environments. Additionally, the presence of other medications or compounds that affect ENaC activity can modulate the compound’s efficacy. Therefore, understanding the environmental context is crucial for optimizing its therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid typically involves the esterification of dicarboxylic acids. The commercially crude compound can be recrystallized from a methanol/water solution (1:1) to obtain pure crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves standard organic synthesis techniques, including esterification and recrystallization, to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparaison Avec Des Composés Similaires

p-Tolylacetic acid: A precursor to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid.

4-(Methoxycarbonyl)benzoic acid: A related compound with a similar methoxycarbonyl group but without the cyclopropyl moiety.

4-(Methylthio)benzoic acid: Another derivative of benzoic acid with a different functional group.

Uniqueness: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Propriétés

IUPAC Name |

4-(1-methoxycarbonylcyclopropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOUXACCXBMBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.